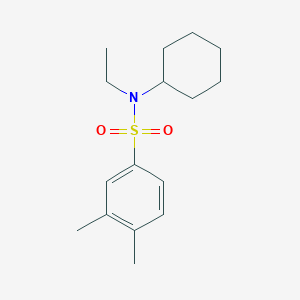
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the ATP-binding site of kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is its specificity for certain enzymes and receptors, which allows researchers to study these targets in isolation. However, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide may also have off-target effects that can complicate data interpretation. Additionally, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is relatively expensive and may not be readily available in all research settings.
Orientations Futures
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of kinases, which could have therapeutic applications in cancer and other diseases. Other potential directions include the study of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in combination with other drugs or in different disease models, as well as the development of new synthetic methods for producing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds.
Méthodes De Synthèse
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including reactions between 5-chloro-2-aminopyridine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or variations in reaction conditions, but all result in the production of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in relatively high yields.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has been found to be particularly useful in the study of kinases, which are enzymes that play a key role in many cellular processes.
Propriétés
Nom du produit |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
VUDNVQNMMRGCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
Solubilité |
3.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)











![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)